

# Lanifibranor: A Technical Guide to a Pan-PPAR Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Lanifibranor |           |
| Cat. No.:            | B608451      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Lanifibranor (IVA337) is a novel, orally bioavailable small molecule that acts as a pan-agonist for all three peroxisome proliferator-activated receptor (PPAR) isoforms: PPAR $\alpha$ , PPAR $\delta$  (also known as PPAR $\beta$ ), and PPAR $\gamma$ .[1][2] This balanced, moderately potent activation profile distinguishes Lanifibranor from other PPAR agonists and positions it as a promising therapeutic candidate for complex metabolic and fibrotic diseases, most notably non-alcoholic steatohepatitis (NASH).[2][3] This technical guide provides a comprehensive overview of Lanifibranor's molecular structure, physicochemical properties, mechanism of action, and key experimental data. Detailed protocols for its synthesis, characterization, and relevant biological assays are also presented to support further research and development efforts.

### **Molecular Structure and Properties**

**Lanifibranor**, with the IUPAC name 4-[1-(1,3-Benzothiazol-6-ylsulfonyl)-5-chloroindol-2-yl]butanoic acid, possesses a unique chemical scaffold that enables its interaction with the ligand-binding domains of the three PPAR isoforms.[4]

### **Chemical Structure**

- IUPAC Name: 4-[1-(1,3-Benzothiazol-6-ylsulfonyl)-5-chloroindol-2-yl]butanoic acid[5]
- SMILES: C1=CC2=C(C=C1S(=O)(=O)N3C4=C(C=C(C=C4)Cl)C=C3CCCC(=O)O)SC=N2[5]



InChl Key: OQDQIFQRNZIEEJ-UHFFFAOYSA-N[5]

### **Physicochemical Properties**

A summary of the key physicochemical properties of **Lanifibranor** is provided in the table below. These properties are crucial for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property                | Value                                                                                  | Reference |
|-------------------------|----------------------------------------------------------------------------------------|-----------|
| Molecular Formula       | C19H15CIN2O4S2                                                                         | [4]       |
| Molecular Weight        | 434.9 g/mol                                                                            | [5]       |
| LogP (calculated)       | 4.5                                                                                    | [5]       |
| Hydrogen Bond Donors    | 1                                                                                      | [5]       |
| Hydrogen Bond Acceptors | 6                                                                                      | [5]       |
| Solubility              | Sparingly soluble in aqueous buffers. Soluble in DMSO (~50 mg/mL) and DMF (~50 mg/mL). |           |

### **Mechanism of Action: Pan-PPAR Agonism**

**Lanifibranor**'s therapeutic potential stems from its ability to activate all three PPAR isoforms, thereby modulating a wide range of biological processes involved in metabolism, inflammation, and fibrosis.[2]

### **PPAR Signaling Pathway**

The activation of PPARs by **Lanifibranor** leads to the transcription of numerous target genes that play critical roles in lipid and glucose metabolism, as well as in the inflammatory and fibrotic cascades.





Click to download full resolution via product page

Lanifibranor's pan-PPAR activation pathway.

### **Potency and Efficacy**

**Lanifibranor** exhibits a balanced and moderately potent activation of all three human PPAR subtypes, as determined by in vitro transactivation assays.

| PPAR Subtype | EC50 (nM) | Reference |
|--------------|-----------|-----------|
| hPPARα       | 1537      |           |
| hPPARδ       | 866       | _         |
| hPPARy       | 206       | _         |

# **Pharmacokinetic Properties**



Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of **Lanifibranor**. The table below summarizes key pharmacokinetic parameters from clinical trials.

| Parameter             | Value (Dose)                                        | Reference |
|-----------------------|-----------------------------------------------------|-----------|
| Cmax                  | Data not publicly available in a structured format. |           |
| Tmax                  | Data not publicly available in a structured format. |           |
| AUC                   | Data not publicly available in a structured format. | _         |
| Half-life (t1/2)      | Data not publicly available in a structured format. | _         |
| Dosing Regimen (NASH) | 800 mg or 1200 mg once daily                        | [4][6]    |

## **Experimental Protocols**

This section provides detailed methodologies for the synthesis, characterization, and key biological evaluation of **Lanifibranor**.

# Synthesis of Lanifibranor

The synthesis of **Lanifibranor** can be achieved through a multi-step process as described in the medicinal chemistry literature.[7] A generalized workflow is presented below.





Click to download full resolution via product page

Generalized synthesis workflow for Lanifibranor.

**Detailed Protocol:** 



A detailed, step-by-step synthesis protocol is proprietary and not fully available in the public domain. The general steps involve the alkylation of 5-chloro-2-methylindole with an ethyl 4-bromobutyrate, followed by sulfonylation of the indole nitrogen with 1,3-benzothiazole-6-sulfonyl chloride, and subsequent saponification of the ethyl ester to yield the final carboxylic acid product.

### **Purification and Characterization**

#### Purification:

- Method: Flash column chromatography on silica gel.[8][9][10][11][12]
- Eluent System: A gradient of ethyl acetate in hexanes is typically employed. The exact gradient would be optimized based on TLC analysis of the reaction mixture.

#### Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded to confirm the chemical structure. Expected chemical shifts and coupling constants would be consistent with the structure of **Lanifibranor**.
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.[13]
- X-ray Powder Diffraction (XRPD): XRPD is used to characterize the crystalline form of
   Lanifibranor. Different polymorphic forms have been identified and are characterized by
   their unique diffraction patterns.[14][15][16][17][18][19]

XRPD of Lanifibranor Crystalline Forms:



| Crystalline Form | Characteristic 2θ Peaks (± 0.2°) | Reference |
|------------------|----------------------------------|-----------|
| Form LN1         | 10.8, 14.0, 19.1, 21.1, 25.5     | [14]      |
| Form LN2         | 9.9, 17.2, 18.5, 25.0, 26.7      | [14]      |
| Form LN3         | 4.9, 15.3, 18.9, 20.2, 24.3      | [14]      |
| Form LN4         | 9.5, 10.4, 22.2, 24.6, 27.7      | [14]      |

# **PPAR Transactivation Assay**

This in vitro assay is crucial for determining the functional activity of **Lanifibranor** on each PPAR isoform.[3][20][21][22][23][24]





Click to download full resolution via product page

Workflow for the PPAR transactivation assay.



#### **Detailed Protocol:**

- Cell Culture: COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Transfection: Cells are seeded in multi-well plates and co-transfected with three plasmids:
  - An expression vector for the ligand-binding domain of human PPARα, PPARδ, or PPARγ fused to a GAL4 DNA-binding domain.
  - A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
  - A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
- Treatment: After transfection, cells are treated with varying concentrations of Lanifibranor or a vehicle control.
- Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
- Luciferase Assay: Cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
- Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity.
   The fold activation is calculated relative to the vehicle control, and EC₅₀ values are determined by non-linear regression analysis.

### In Vivo Efficacy Models

Diet-Induced NASH in Golden Syrian Hamsters: [25][26][27][28][29]

- Animal Model: Male Golden Syrian hamsters are used as they develop a metabolic syndrome and NASH pathology that closely resembles the human disease when fed a specific diet.
- Diet: Animals are fed a high-fat, high-fructose, and high-cholesterol diet for a period of 16-20 weeks to induce NASH.



• Treatment: **Lanifibranor** or vehicle is administered orally, once daily, for a specified duration (e.g., 8 weeks).

#### • Endpoints:

- Metabolic parameters: Plasma levels of triglycerides, cholesterol, glucose, and insulin are measured.
- Liver Histology: Liver tissue is collected and stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess steatosis, inflammation, ballooning, and fibrosis (NAFLD Activity Score - NAS).
- Gene Expression Analysis: Hepatic expression of genes involved in lipid metabolism, inflammation, and fibrosis is quantified by qRT-PCR.

Bleomycin-Induced Pulmonary Fibrosis in C57BL/6 Mice:[1][30][31][32][33][34]

- Animal Model: C57BL/6 mice are commonly used for this model due to their susceptibility to bleomycin-induced lung fibrosis.
- Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.
- Treatment: Lanifibranor or vehicle is administered orally, once daily, starting before or after the bleomycin challenge.

#### Endpoints:

- Lung Histology: Lung tissue is stained with Masson's trichrome or Sirius Red to assess collagen deposition and fibrosis (Ashcroft score).
- Hydroxyproline Assay: The total collagen content in the lungs is quantified as a measure of fibrosis.
- Bronchoalveolar Lavage (BAL) Fluid Analysis: The cellular composition and cytokine levels in the BAL fluid are analyzed to assess inflammation.



# **Clinical Development and Future Directions**

Lanifibranor is currently in late-stage clinical development for the treatment of NASH.[4][6][16] [35][36][37][38] The results from the NATIVE Phase IIb trial demonstrated that Lanifibranor met its primary endpoint of a significant reduction in the SAF (Steatosis, Activity, Fibrosis) score without worsening of fibrosis.[3] Furthermore, it is the first drug candidate to show a statistically significant effect on both NASH resolution and fibrosis improvement, key endpoints for regulatory approval.[3] Ongoing and future studies will further elucidate the long-term efficacy and safety profile of Lanifibranor and its potential to become a cornerstone therapy for NASH and other related metabolic and fibrotic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. protocols.io [protocols.io]
- 2. Lanifibranor Inventiva Pharma [inventivapharma.com]
- 3. inventivapharma.com [inventivapharma.com]
- 4. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lanifibranor | C19H15ClN2O4S2 | CID 68677842 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR Lanifibranor trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Purification [chem.rochester.edu]
- 11. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

### Foundational & Exploratory





- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. WO2022261410A1 Solid state forms of lanifibranor and process for preparation thereof
   Google Patents [patents.google.com]
- 15. usp.org [usp.org]
- 16. inventivapharma.com [inventivapharma.com]
- 17. uspbpep.com [uspbpep.com]
- 18. improvedpharma.com [improvedpharma.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. researchgate.net [researchgate.net]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. korambiotech.com [korambiotech.com]
- 23. researchgate.net [researchgate.net]
- 24. med.emory.edu [med.emory.edu]
- 25. dovepress.com [dovepress.com]
- 26. researchgate.net [researchgate.net]
- 27. Diet-induced metabolic hamster model of nonalcoholic fatty liver disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Elafibranor improves diet-induced nonalcoholic steatohepatitis associated with heart failure with preserved ejection fraction in Golden Syrian hamsters PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Temporal Development of Dyslipidemia and Nonalcoholic Fatty Liver Disease (NAFLD) in Syrian Hamsters Fed a High-Fat, High-Fructose, High-Cholesterol Diet | MDPI [mdpi.com]
- 30. Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 31. A mouse model of chronic idiopathic pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Resolution of bleomycin-induced murine pulmonary fibrosis via a splenic lymphocyte subpopulation PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. fibrosis-inflammation.com [fibrosis-inflammation.com]



- 36. researchgate.net [researchgate.net]
- 37. inventivapharma.com [inventivapharma.com]
- 38. Inventiva Announces Results From Phase IIb Clinical Trial with Lanifibranor in Systemic Sclerosis - Inventiva Pharma [inventivapharma.com]
- To cite this document: BenchChem. [Lanifibranor: A Technical Guide to a Pan-PPAR Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608451#lanifibranor-molecular-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com